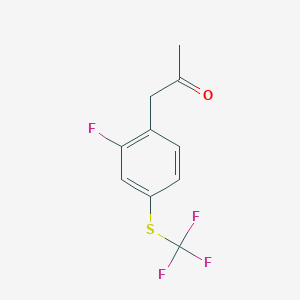
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F4OS It is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-4-(trifluoromethylthio)benzaldehyde with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which impart distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethylthio groups enhances its stability and potential for selective interactions in various applications .
Propiedades
Fórmula molecular |
C10H8F4OS |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
1-[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4OS/c1-6(15)4-7-2-3-8(5-9(7)11)16-10(12,13)14/h2-3,5H,4H2,1H3 |
Clave InChI |
KDJGEBHWGWCBJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


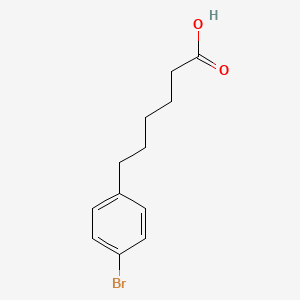
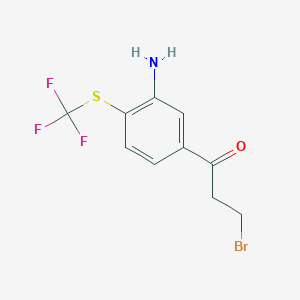

![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
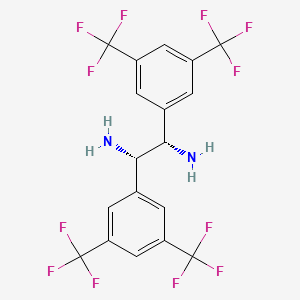
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)


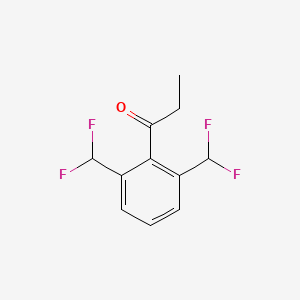
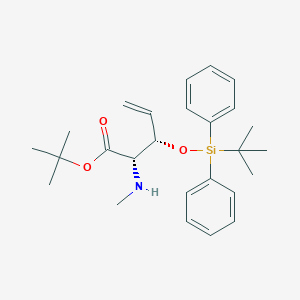
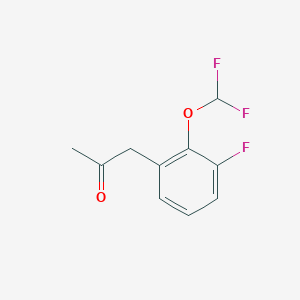
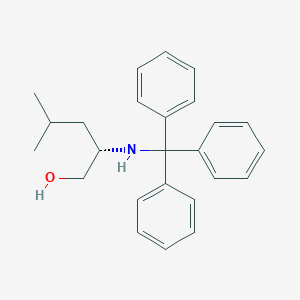

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
